molecular formula C8H5BrOS B3192409 Benzo[b]thiophene-3-ol, 4-bromo- CAS No. 62554-71-6

Benzo[b]thiophene-3-ol, 4-bromo-

Cat. No.: B3192409
CAS No.: 62554-71-6
M. Wt: 229.1 g/mol
InChI Key: NHWTWPIZQRMGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The scaffold’s neuroprotective properties were first identified in 2019 by Professor Daniela Secci’s group, demonstrating efficacy in MAO inhibition, a key target for neurodegenerative diseases .

Properties

CAS No.

62554-71-6

Molecular Formula

C8H5BrOS

Molecular Weight

229.1 g/mol

IUPAC Name

4-bromo-1-benzothiophen-3-ol

InChI

InChI=1S/C8H5BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,10H

InChI Key

NHWTWPIZQRMGIP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)O

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Benzo[b]thiophene-3-ol, 4-bromo- 4-Br on benzothiophene C₈H₅BrOS 229.09* Electron-withdrawing para substitution -
3-Bromobenzo[b]thiophene 3-Br on benzothiophene C₈H₅BrS 213.09 Bromine at position 3
PM6 (Methoxyphenyl derivative) 2-Aroyl, 4-OCH₃ on phenyl C₁₆H₁₂O₃S 284.33 Electron-donating methoxy group
PM11 (Dichlorophenyl derivative) 2-Aroyl, 2,4-Cl₂ on phenyl C₁₅H₉Cl₂O₂S 332.20 Electron-withdrawing chloro groups
6-Bromo-4-methylbenzo[b]thiophen-3(2H)-one 6-Br, 4-CH₃, ketone group C₉H₇BrOS 243.12 Bromine and methyl at positions 6 and 4

*Calculated based on analogous structures.

Key Observations :

  • Electronic Effects : The 4-bromo substituent reduces electron density at the benzothiophene ring compared to electron-donating groups (e.g., PM6’s methoxy) but is less sterically hindered than PM11’s dichlorophenyl group .

Table 2: MAO-B Inhibition Data for Selected Derivatives

Compound Substituent Position/Type MAO-B Inhibition (% at 10 µM) Selectivity (MAO-B vs. MAO-A) Reference
PM6 4-OCH₃ on phenyl >50%* High
PM11 2,4-Cl₂ on phenyl >50%* Moderate
Derivative 5 (from ) 2-OCH₃ on benzothiophene 100% High
4-Bromo (Hypothetical) 4-Br on benzothiophene Predicted: <50% Low (inferred from SAR) -

Key Findings :

  • Substituent Position : Para-substituted electron-donating groups (e.g., PM6’s methoxy) enhance MAO-B inhibition, while para electron-withdrawing groups (e.g., hypothetical 4-bromo) may reduce binding affinity due to decreased electron density .
  • Steric Effects : Bulky substituents (e.g., PM11’s dichlorophenyl) lower activity compared to smaller groups (e.g., PM6’s methoxy) .

Q & A

Q. Q1. What are the standard synthetic protocols for 4-bromo-benzo[b]thiophene-3-ol, and how do reaction conditions influence yield?

The synthesis of 4-bromo-benzo[b]thiophene-3-ol typically involves bromination of benzo[b]thiophene-3-ol using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key considerations include:

  • Catalyst selection : Lewis acids like FeCl₃ or AlCl₃ may enhance regioselectivity for the 4-position .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while halogenated solvents (e.g., CCl₄) minimize side reactions .
  • Temperature control : Reactions are often conducted at 0–25°C to prevent over-bromination or decomposition .
    Yield improvements (>80%) are achievable by quenching intermediates with reducing agents (e.g., Na₂S₂O₃) to stabilize the product .

Q. Q2. How can researchers validate the purity and structural integrity of 4-bromo-benzo[b]thiophene-3-ol?

Methodological approaches include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, hydroxyl at C3) via chemical shifts (e.g., C4-Br: δ ~110 ppm in ¹³C NMR) .
    • Mass spectrometry : Validate molecular weight (C₈H₅BrOS, MW: 229.1) and isotopic patterns for bromine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities <2% .

Advanced Research Questions

Q. Q3. How do competing reaction pathways impact the synthesis of 4-bromo-benzo[b]thiophene-3-ol, and how can side products be minimized?

Competing pathways include:

  • Di-bromination : Over-bromination at adjacent positions (C2 or C5) due to excessive Br₂ or prolonged reaction times .
  • Oxidation of the hydroxyl group : Formation of sulfoxide or sulfone byproducts under oxidizing conditions .
    Mitigation strategies:
    • Use stoichiometric Br₂ (1 eq.) and monitor reaction progress via TLC.
    • Add antioxidants (e.g., BHT) to stabilize the hydroxyl group .

Q. Q4. What spectroscopic or computational methods resolve contradictions in reported reaction mechanisms for bromination of benzo[b]thiophene derivatives?

Discrepancies in bromination mechanisms (electrophilic vs. radical pathways) can be addressed by:

  • Kinetic isotope effect (KIE) studies : Compare rates of bromination with deuterated vs. non-deuterated substrates to identify intermediates .
  • DFT calculations : Simulate transition states to evaluate energy barriers for bromine addition at C4 vs. other positions .
    Experimental validation via EPR spectroscopy can detect radical intermediates in NBS-mediated reactions .

Q. Q5. How does the electronic nature of the hydroxyl group at C3 influence the reactivity of 4-bromo-benzo[b]thiophene-3-ol in cross-coupling reactions?

The hydroxyl group:

  • Activates the ring : Enhances electrophilic substitution at C4 via resonance donation .
  • Requires protection : Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions (e.g., oxidation) during Suzuki-Miyaura couplings .
    Example protocol:

Protect –OH with acetic anhydride.

Perform Pd-catalyzed coupling with arylboronic acids.

Deprotect with K₂CO₃/MeOH to recover the hydroxyl group .

Stability and Reactivity

Q. Q6. What factors dictate the thermal and photochemical stability of 4-bromo-benzo[b]thiophene-3-ol?

  • Thermal stability : Decomposition occurs >150°C, releasing HBr gas. Store at ≤25°C in inert atmospheres .
  • Photochemical sensitivity : UV light induces homolytic cleavage of C–Br bonds, forming benzo[b]thiophen-3-ol radicals. Use amber glassware and UV stabilizers (e.g., TiO₂ coatings) .

Q. Q7. How do solvent polarity and pH affect the solubility and reactivity of 4-bromo-benzo[b]thiophene-3-ol?

  • Solubility :
    • Polar solvents : DMSO or DMF (solubility >50 mg/mL) .
    • Aqueous systems : Limited solubility (<1 mg/mL) due to hydrophobic aromatic core .
  • pH-dependent reactivity :
    • Acidic conditions : Protonation of –OH reduces nucleophilicity.
    • Basic conditions : Deprotonation enhances susceptibility to electrophilic attacks .

Biological and Material Science Applications

Q. Q8. What strategies are employed to design bioisosteres of 4-bromo-benzo[b]thiophene-3-ol for drug discovery?

Replace the thiophene ring with selenophene or benzoselenophene to enhance metabolic stability while retaining π-π stacking interactions . Example:

  • Selenophene analog : Synthesized via Pd-catalyzed coupling of 4-bromo-selenophene-3-ol with aryl halides .

Q. Q9. How can researchers analyze the environmental persistence and toxicity of 4-bromo-benzo[b]thiophene-3-ol?

  • Persistence : Assess biodegradability via OECD 301D (closed bottle test). Brominated aromatics typically exhibit low biodegradability .
  • Ecototoxicity : Use Daphnia magna assays (EC₅₀ <10 mg/L indicates high toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.